![molecular formula C10H5ClF3NO3S B2488683 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride CAS No. 2044871-72-7](/img/structure/B2488683.png)
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Arylation
Zhang et al. (2011) described a palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides, including 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride. This process tolerates various functional groups, offering a practical alternative for synthesizing 2-aryl benzoxazoles (Zhang, Zhang, Liu, & Cheng, 2011).
Copper Catalyzed Cyclization
López et al. (2017) developed a synthetic pathway for 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, utilizing trifluoroacetimidoyl chlorides. This approach, involving a copper (II) catalyst, represents an important method in the development of antiviral and anticancer compounds (López, Gallagher, Gilliland, Ghiviriga, & Dolbier, 2017).
Heterocyclic Systems Synthesis
Kornienko et al. (2014) explored the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino-pyrazoles and triazoles, leading to the creation of new heterocyclic systems. This study highlights the role of such sulfonyl chlorides in synthesizing complex heterocycles (Kornienko, Pil'o, Kozachenko, Prokopenko, Rusanov, & Brovarets, 2014).
Anticancer Evaluation
Salinas-Torres et al. (2022) conducted a study on the synthesis, spectroscopic analysis, and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole. Their findings indicate moderate activity against various cancer cell lines, illustrating the potential medicinal applications of such compounds (Salinas-Torres, Portilla, Rojas, Becerra, & Castillo, 2022).
Optically Active Heterocyclic Polyimides
Mallakpour et al. (2001) reported the synthesis of new optically active heterocyclic polyimides using (-)-camphor sulfonic acid ester moieties. This research contributes to the development of new materials with potential applications in various industries (Mallakpour, Hajipour, & Roohipour-fard, 2001).
Safety and Hazards
The safety data sheet for a similar compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is combustible, harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to handle such compounds with appropriate safety measures, including wearing protective gear and ensuring adequate ventilation .
Zukünftige Richtungen
The future directions for “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride” and similar compounds could involve further exploration of their potential uses in various fields, including medicine, electronics, agrochemicals, and catalysis . The trifluoromethyl group, in particular, is a key functional group in many pharmaceutical and agrochemical compounds, suggesting potential for future research and development .
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO3S/c11-19(16,17)9-5-8(15-18-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMMSDSJNYQJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

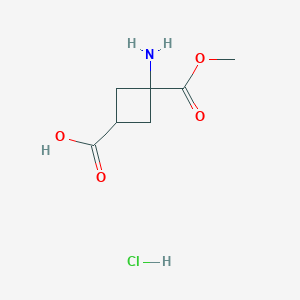

![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)
![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
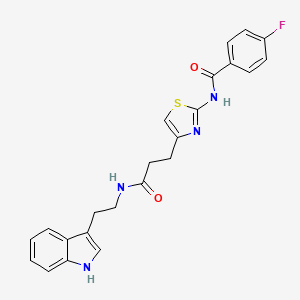
![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)
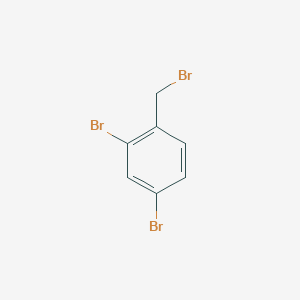
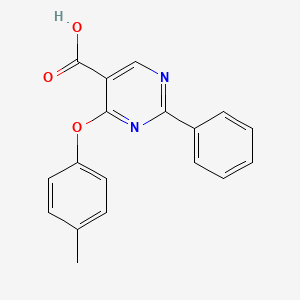

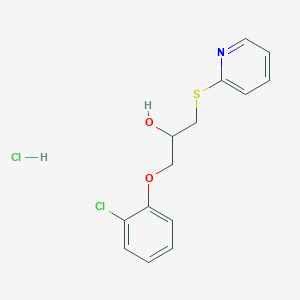

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)
